molecular formula C24H20O5 B11159305 methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11159305
M. Wt: 388.4 g/mol
InChI Key: GIUBLZDNGHSEDY-UHFFFAOYSA-N
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Description

Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with naphthalen-1-ylmethanol under acidic conditions to form the naphthalen-1-ylmethoxy derivative. This intermediate is then esterified with methyl acetate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated coumarin derivatives.

Scientific Research Applications

Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It may also interact with DNA gyrase, exhibiting antimicrobial properties . The chromen-2-one core structure allows it to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern on the chromen-2-one core. The presence of the naphthalen-1-ylmethoxy group enhances its biological activity and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C24H20O5/c1-15-19-11-10-18(12-22(19)29-24(26)21(15)13-23(25)27-2)28-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13-14H2,1-2H3

InChI Key

GIUBLZDNGHSEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC

Origin of Product

United States

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